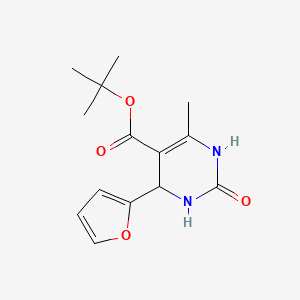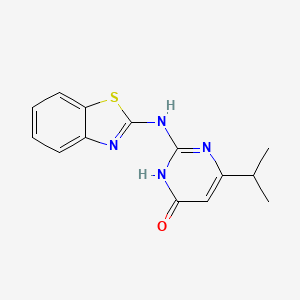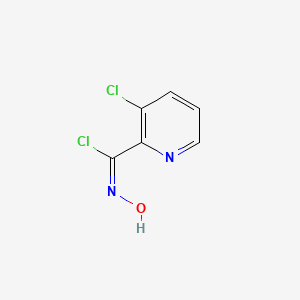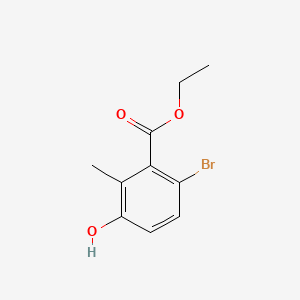
8-bromo-7-(2-bromoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives Xanthines are known for their stimulant effects and are commonly found in compounds like caffeine and theobromine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine. The process begins with the selective bromination at the 8-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 8 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The presence of the 2-bromoethyl group allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for selective bromination.
2-bromoethanol: Used for introducing the 2-bromoethyl group.
Bases (e.g., NaOH, KOH): Facilitate nucleophilic substitution reactions.
Solvents (e.g., acetic acid, DMSO): Provide suitable reaction media.
Major Products Formed
Substituted Xanthines: Formed through nucleophilic substitution.
Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions.
Scientific Research Applications
8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex xanthine derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the 2-bromoethyl group play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine derivative found in chocolate, with milder stimulant effects.
8-bromo-1,3-dimethylxanthine: A closely related compound with a single bromine atom at the 8-position.
Uniqueness
8-bromo-7-(2-bromoethyl)-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of both bromine atoms and the 2-bromoethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10Br2N4O2 |
|---|---|
Molecular Weight |
366.01 g/mol |
IUPAC Name |
8-bromo-7-(2-bromoethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H10Br2N4O2/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-10)8(11)12-6/h3-4H2,1-2H3 |
InChI Key |
YWTIGWWOLSQHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)

![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089913.png)

![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089928.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089932.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
